Norsufentanil
Overview
Description
Synthesis Analysis
Norsufentanil and its analogs have been synthesized through innovative methods such as the four-component Ugi reaction, which has shown promising results in producing compounds with high analgesic activity. These methods involve reactions with various aldehydes, amines, and isocyanides, highlighting the compound's versatility and potential for the development of potent analgesics (Nami et al., 2018).
Molecular Structure Analysis
The molecular structure of norsufentanil and its derivatives plays a crucial role in their interaction with opioid receptors. Docking and quantitative structure-activity relationship (QSAR) studies have provided insights into the relationship between structural features and analgesic activity. These studies suggest that amide bond rotation, observed in NMR spectra, may influence the compounds' potency and efficacy as analgesics (Nami et al., 2018).
Chemical Reactions and Properties
Norsufentanil's chemical reactions, including its synthesis and metabolism, involve complex processes that yield various metabolites with different pharmacological profiles. The identification of specific cytochrome P450 enzymes responsible for the oxidative metabolism of carfentanil, a closely related compound, underscores the significance of understanding these chemical reactions for the development of safer and more effective opioids (Li Kong & A. Walz, 2021).
Physical Properties Analysis
The physical properties of norsufentanil, such as solubility, melting point, and crystal structure, are crucial for its formulation and delivery as a pharmaceutical compound. While specific studies on these properties were not identified, they are essential for the drug's development process and affect its stability, bioavailability, and efficacy.
Chemical Properties Analysis
Norsufentanil's chemical properties, including its reactivity, stability under various conditions, and interactions with other chemical entities, are fundamental to its pharmacological profile and therapeutic potential. The development of sensitive, specific assays for detecting norsufentanil and its metabolites in biological samples is vital for understanding its pharmacokinetics and pharmacodynamics (N. F. J. Van Nimmen, K. Poels, & H. Veulemans, 2004).
Scientific Research Applications
Effects on Thoracic Aorta in Rats with Diabetes Mellitus and Hypertension : Sufentanil has been shown to inhibit norepinephrine-induced contraction and alter antioxidative abilities in the thoracic aorta of rats with diabetes mellitus and spontaneous hypertension in a concentration-dependent manner (Yang Liu, Yufeng Guo, & Lijuan Wang, 2014) (Zhiyang Cao, Bao-jiang Liu, & Yan-qing Zhang, 2011).
Cardioprotection and Myocardial Ischemia-Reperfusion Injury : Studies indicate significant protective activity against myocardial ischemia-reperfusion injury in rats, potentially through inhibiting endoplasmic reticulum stress and oxidative stress (Liuji Qiu, Guo-chao Zhong, Zhiqi Hou, Jia-Yan Lin, & Laibao Sun, 2022).
Anesthesia in Coronary Artery Surgery : Sufentanil demonstrated effects on systemic vascular resistance and plasma dopamine concentration in coronary artery surgery (M. Howie, T. Mcsweeney, R. Lingam, & S. Maschke, 1985).
Detection in Urine Samples : A study developed a method to detect new fentanyl analogues and metabolites, including norsufentanil, in urine samples, valuable for clinical and forensic purposes (G. Mannocchi, F. Pirani, M. Gottardi, A. Sirignano, F. Busardò, & G. Ricci, 2021).
Analgesic Activity of Norsufentanil Analogs : Norsufentanil analogs synthesized via a four-component Ugi reaction showed more potent analgesic activity than sufentanil and norsufentanil itself (M. Nami, P. Salehi, M. Dabiri, M. Bararjanian, S. Gharaghani, M. Khoramjouy, A. Al-Harrasi, & M. Faizi, 2018).
Spinal Analgesics and Neurotoxicity : Research suggests that spinal analgesics like sufentanil have a low potential for neurotoxicity, based on lab and extensive clinical use (P. S. Hodgson, J. Neal, J. E. Pollock, & S. Liu, 1999).
Inhibitory Effect on Intestinal Motility : A combination of epinephrine and sufentanil can inhibit intestinal peristalsis in a dose-dependent manner, highlighting a potential risk in intensive care settings (S. Fruhwald, E. Herk, T. Petnehazy, S. Scheidl, P. Holzer, H. Hammer, & H. Metzler, 2001).
Safety And Hazards
The safety and hazards of Norsufentanil are not well-documented. As a metabolite of the powerful opioid Sufentanil, it is likely that Norsufentanil has significant potential for abuse and addiction. It may also have similar side effects to other opioids, including respiratory depression, nausea, and constipation .
properties
IUPAC Name |
N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZGJWEIWAWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209964 | |
Record name | Noralfentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Noralfentanil | |
CAS RN |
61086-18-8 | |
Record name | Noralfentanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61086-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noralfentanil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noralfentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORALFENTANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO6G3L550Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Noralfentanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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